1,1-Diethylguanidine Sulfate

Description

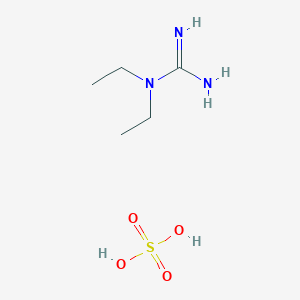

1,1-Diethylguanidine sulfate is an organosulfate compound derived from guanidine, where two ethyl groups replace hydrogen atoms on the guanidine nitrogen atoms. Its molecular formula is C₅H₁₅N₃O₄S, with a calculated molecular weight of 213.3 g/mol (based on stoichiometric analysis of the formula provided in ).

Structurally, it shares similarities with other alkylguanidine sulfates but is distinguished by its ethyl substituents, which influence its solubility, reactivity, and stability.

Properties

IUPAC Name |

1,1-diethylguanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.H2O4S/c1-3-8(4-2)5(6)7;1-5(2,3)4/h3-4H2,1-2H3,(H3,6,7);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXQPEADWCCOMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77297-00-8 | |

| Details | Compound: Guanidine, N,N-diethyl-, sulfate (2:1) | |

| Record name | Guanidine, N,N-diethyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77297-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00279259 | |

| Record name | Sulfuric acid--N,N-diethylguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58712-50-8, 54259-07-3 | |

| Record name | Guanidine, N,N-diethyl-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58712-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC11995 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfuric acid--N,N-diethylguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of S-Methylisothiourea Sulfate with Diethylamine

The most well-documented method involves the direct reaction of S-methylisothiourea sulfate with diethylamine in aqueous medium. This exothermic process proceeds via nucleophilic displacement, where the secondary amine attacks the electrophilic carbon of the thiourea derivative, releasing methyl mercaptan as a byproduct.

Procedure

-

Reagents and Stoichiometry :

-

S-Methylisothiourea sulfate (278 g, 1.0 mol)

-

Diethylamine (160.9 g, 2.2 mol) in 322 mL water

-

-

Reaction Conditions :

-

Reflux for 10 hours to ensure complete conversion.

-

Concentration under reduced pressure to precipitate the product.

-

Crystallization at 0–5°C for 24 hours.

-

-

Purification :

-

The crude product is washed with ethanol (200 mL) to remove residual amines and sulfates.

-

Yield and Characterization

Comparative Analysis of Alkylguanidine Sulfate Syntheses

The reactivity of secondary amines with S-methylisothiourea sulfate varies significantly with alkyl chain length and steric hindrance. For instance:

| Amine | Reaction Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Dimethylamine | 1 | 86 | 280 |

| Diethylamine | 10 | 73 | 286 |

| Morpholine | 10 | 87 | 295.9 |

Data synthesized from experimental results.

The lower yield for diethylamine compared to dimethylamine (73% vs. 86%) arises from steric effects, which slow nucleophilic attack. Morpholine’s higher yield (87%) reflects its cyclic structure, which enhances reactivity despite similar reaction times.

Mechanistic Insights and Byproduct Management

Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

-

Nucleophilic Substitution : Diethylamine displaces the methylthio group from S-methylisothiourea sulfate, forming a guanidinium intermediate.

-

Proton Transfer : Sulfate ions stabilize the protonated guanidine, precipitating as this compound.

The evolution of methyl mercaptan (CH₃SH) necessitates proper ventilation due to its toxicity and odor.

Byproduct Mitigation Strategies

-

Vacuum Concentration : Reduces residual water, minimizing side reactions like hydrolysis.

-

Ethanol Washing : Removes unreacted diethylamine and sulfate salts.

Optimization and Scalability Considerations

Solvent and Temperature Effects

-

Aqueous Medium : Facilitates amine solubility and exothermic heat dissipation.

-

Low-Temperature Crystallization : Enhances product purity by reducing co-precipitation of impurities.

Analytical Validation and Quality Control

Melting Point Analysis

The sharp decomposition at 286°C confirms high crystallinity and absence of polymorphic impurities.

Spectroscopic Techniques

-

IR Spectroscopy : Validates functional groups and hydrogen bonding networks.

-

Elemental Analysis : Matches theoretical values for C, H, N, and S content.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethylguanidine Sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Organic Synthesis

Peroxide Activator for Bleaching

DEGS is utilized as a peroxide activator in the bleaching of cellulosic textiles. This application exploits its ability to enhance the efficacy of hydrogen peroxide, leading to improved bleaching results without damaging the fabric structure .

Synthesis of Complex Molecules

The compound is also involved in the synthesis of various organic compounds. For instance, it has been used as a substrate in modified Pictet-Spengler reactions, which are essential for constructing complex indole-based structures . This reaction type is significant in developing pharmaceuticals and biologically active compounds.

Biological Research

Nitric Oxide Synthesis Inhibition

In pharmacological studies, DEGS has been explored for its role as an endogenous nitric oxide (NO) synthesis inhibitor. Research indicates that administration of DEGS can affect blood pressure and heart rate in animal models, particularly in spontaneously hypertensive rats . This property makes it a candidate for studying cardiovascular diseases and potential therapeutic interventions.

Neurotransmitter Release Modulation

Studies have demonstrated that DEGS can enhance the release of norepinephrine from nerve endings. This characteristic is crucial for understanding neurotransmitter dynamics and may have implications for developing treatments for neurological disorders .

Material Science

Polymer Chemistry

In material science, DEGS serves as a reagent in polymer chemistry, particularly in synthesizing polyurethanes and other polymeric materials. Its guanidine functional groups contribute to the formation of cross-links within polymer matrices, enhancing mechanical properties and thermal stability .

Toxicological Studies

Eye Irritation Testing

DEGS has been included in validation studies for alternative testing methods aimed at assessing ocular irritation potential without using live animals. The Vitrigel-EIT method utilizes DEGS to establish a human corneal epithelium model, allowing researchers to evaluate chemical irritancy through changes in transepithelial electrical resistance (TEER) . This application underscores the compound's relevance in regulatory toxicology and safety assessments.

Case Study 1: Textile Bleaching Efficacy

A study published in Coloration Technology evaluated the effectiveness of DEGS as a peroxide activator compared to traditional methods. Results indicated that textiles treated with DEGS exhibited superior whiteness and brightness levels while maintaining fabric integrity, demonstrating its industrial viability .

Case Study 2: Cardiovascular Effects

Research documented in Acta Physiologica Scandinavica investigated the cardiovascular effects of DEGS administration in hypertensive rat models. The findings revealed significant alterations in mean blood pressure and heart rate, suggesting potential therapeutic applications for managing hypertension .

Case Study 3: Ocular Irritation Testing

The validation study for the Vitrigel-EIT method highlighted DEGS's role as a test chemical to predict ocular irritation accurately. The study confirmed high reproducibility rates across multiple laboratories, showcasing DEGS's utility in advancing alternative testing methodologies .

Mechanism of Action

The mechanism of action of 1,1-Diethylguanidine Sulfate involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or activator, depending on the specific biological pathway. The compound’s guanidine group is known to interact with active sites of enzymes, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences and similarities between 1,1-diethylguanidine sulfate and related guanidine-derived sulfates:

*Calculated based on formula from .

Structural and Functional Differences

- Alkyl Substituents: The diethyl and dimethyl variants differ in alkyl chain length, affecting lipophilicity and reactivity. For instance, dimethylguanidine sulfate’s shorter chains may enhance solubility in polar solvents compared to the diethyl analog .

- Applications: this compound is critical in pesticide synthesis, as shown in the amination step for pirimiphos-methyl, achieving a 75% yield in one study . 1,1-Dimethylguanidine sulfate is used in herbicides like hexazinone and pirimicarb, leveraging its stability under high-temperature conditions . N-Ethylguanidine sulfate serves in technical product synthesis, emphasizing its versatility across industries .

Market and Availability

- This compound is marketed under product code S385425 (AldrichCPR), priced competitively for research use .

- In contrast, N-ethylguanidine sulfate is available in larger quantities (e.g., 25 g for $289.74), reflecting its broader industrial demand .

Research Findings and Gaps

- Synthetic Efficiency : The diethyl variant’s role in pirimiphos-methyl synthesis highlights its efficiency, though further optimization could enhance yields .

Biological Activity

1,1-Diethylguanidine sulfate (CAS No. 54259-07-3) is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.

This compound is a guanidine derivative characterized by its basicity and structural properties that influence its biological interactions. The compound is soluble in water, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, further contributing to its biological effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Case Studies

Several studies have focused on the biological activity of this compound:

- Study on Antimicrobial Properties : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria .

- Cancer Research : In vitro studies demonstrated that this compound effectively reduced cell viability in several cancer cell lines through ROS generation and apoptosis induction. The compound showed promise as a potential chemotherapeutic agent .

- Toxicological Evaluation : A toxicological assessment indicated that while this compound exhibits significant biological activity, it also requires careful evaluation regarding its safety profile in therapeutic applications .

Comparative Analysis

When compared to other guanidine derivatives, this compound stands out due to its unique structural properties that enhance its biological activity. Other guanidine compounds may not exhibit the same level of antimicrobial or anticancer efficacy.

Table 2: Comparison of Guanidine Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Guanidine | Low | Low |

| Biguanide | Moderate | High |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1,1-Diethylguanidine Sulfate, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves amination and cycloaddition reactions. For example, guanidine derivatives can be prepared via nucleophilic substitution using S-methylisothiourea sulfate as a precursor. To optimize yield, systematically vary parameters such as temperature (e.g., 60–80°C), reaction time (12–24 hrs), and molar ratios of reactants. Monitor intermediates using thin-layer chromatography (TLC) and confirm purity via melting point analysis .

- Reproducibility : Document all steps exhaustively, including solvent choices (e.g., ethanol/water mixtures) and catalyst concentrations, to ensure reproducibility. Use controlled inert atmospheres (e.g., nitrogen) to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm molecular structure and detect impurities (e.g., residual solvents or unreacted starting materials).

- HPLC-MS : Employ reverse-phase HPLC coupled with mass spectrometry for quantitative purity assessment. Calibrate using certified reference standards .

- Validation : Cross-validate results with elemental analysis (C, H, N, S) and FT-IR spectroscopy to ensure consistency across methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

- Experimental Design :

Conduct accelerated stability studies by exposing the compound to pH 2–12 buffers and temperatures (25°C, 40°C, 60°C) over 4–12 weeks.

Monitor degradation via HPLC-UV at regular intervals. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

- Data Interpretation : Compare degradation products (e.g., guanidine or sulfate derivatives) using LC-MS/MS. Address discrepancies by standardizing experimental conditions (e.g., ionic strength, buffer composition) across studies .

Q. What strategies are effective in mitigating interference from byproducts during this compound quantification in complex matrices?

- Sample Preparation : Use solid-phase extraction (SPE) with cation-exchange cartridges to isolate the compound from biological or environmental samples. Validate recovery rates (≥85%) using spiked matrices .

- Advanced Detection : Employ derivatization (e.g., with dansyl chloride) to enhance sensitivity in fluorescence-based HPLC. Cross-check results with ion chromatography for sulfate ion quantification .

Q. How should researchers design experiments to assess the compound’s environmental fate, including biodegradation and ecotoxicity?

- Biodegradation Studies :

- Use OECD 301F (manometric respirometry) to measure aerobic biodegradation in activated sludge. Monitor sulfate release via ion chromatography as a degradation marker .

- Ecotoxicity Testing :

- Perform acute toxicity assays on Daphnia magna (48-hr LC) and algal growth inhibition tests (72-hr IC). Normalize results to sulfate ion controls to distinguish compound-specific effects .

Methodological Considerations for Data Robustness

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

- Dose-Response Modeling : Fit data to logistic curves using software like R or GraphPad Prism. Calculate EC/LC values with 95% confidence intervals.

- Outlier Handling : Apply Grubbs’ test to identify outliers. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How can computational methods (e.g., DFT calculations) complement experimental studies on the compound’s reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.